N-Fmoc-反式-4-羟基-L-脯氨酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

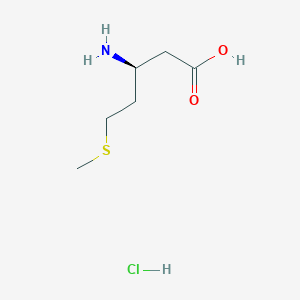

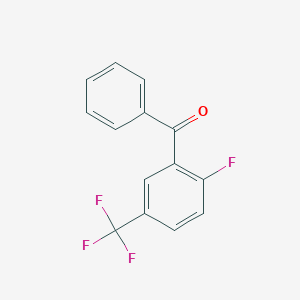

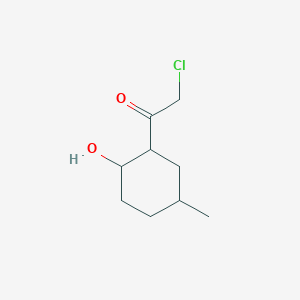

“(2S,4R)-1-((9H-Fluoren-9-yl)methyl) 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate” is a proline derivative . It is also known by its IUPAC name "1-(9H-fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3/t13-,19+/m1/s1" . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 367.4 . It appears as a solid, with color ranging from off-white to light yellow . It is soluble in DMSO, with a solubility of ≥ 106 mg/mL .科学研究应用

药物合成

该化合物用作许多药物生产中的手性构建块 . 它在合成中的多功能性使其成为药物研究中宝贵的试剂。

神经兴奋性海人藻毒素

它用于神经兴奋性海人藻毒素的合成 . 海人藻毒素是一类兴奋性氨基酸,可以模拟或阻断谷氨酸的作用,谷氨酸是哺乳动物中枢神经系统中主要的兴奋性神经递质。

抗真菌棘白菌素

该化合物还用于合成抗真菌棘白菌素 . 棘白菌素是一类抗真菌药物,它能抑制真菌细胞壁中β-葡聚糖的合成,用于治疗真菌感染。

胶原蛋白合成抑制剂

反式-4-羟基-L-脯氨酸是羟脯氨酸的一种异构体,用作胶原蛋白合成抑制剂 . 这在与伤口愈合、纤维化和癌症转移相关的研究中可能有用。

For-Met-Leu-Phe-OMe类似物的合成

它用于基于Met残基被4-氨基-脯氨酸支架取代的For-Met-Leu-Phe-OMe(fMLF-OMe)类似物的合成 . 这些类似物可用于与免疫反应相关的研究。

用于醛的对映选择性乙基化的手性配体

该化合物是用于合成用于醛的对映选择性乙基化的手性配体的通用试剂 . 这种应用在合成有机化学领域特别重要。

作用机制

Target of Action

Similar compounds have been used as substrates in the preparation of catalysts for asymmetric organic reactions , suggesting that it may interact with enzymes or other proteins involved in these processes.

Mode of Action

It is known to be used in the synthesis of analogues based on met residue replacement by 4-amino-proline scaffold , indicating that it may interact with its targets by mimicking or modifying natural amino acids in proteins.

Biochemical Pathways

Given its use in the synthesis of analogues based on met residue replacement , it may be involved in pathways related to protein synthesis or modification.

Result of Action

Its role in the synthesis of analogues suggests it may have effects on protein structure and function .

安全和危害

The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

属性

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3/t13-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCMBJJPVSUPSS-YJYMSZOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450664 |

Source

|

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122350-59-8 |

Source

|

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122350-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)

![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)

![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)